Product packaging for hemoglobin F-Clarke(Cat. No.:CAS No. 112444-76-5)

hemoglobin F-Clarke

Cat. No.: B1167169
CAS No.: 112444-76-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin F-Clarke is a specialized fetal hemoglobin (HbF) variant valuable for hematological research. HbF, composed of two α-globin and two γ-globin chains (α2γ2), is the primary oxygen carrier in fetuses and newborns, characterized by a higher oxygen affinity than adult hemoglobin (HbA) due to its lower affinity for 2,3-biphosphoglycerate (2,3-BPG) . This variant is historically significant, identified through the pioneering work of Professor David Weatherall and colleagues in the early study of inherited hemoglobin disorders . The Clarke variant specifically helps researchers explore the genetic regulation and expression of globin genes, particularly the persistence of γ-globin synthesis into adult life . Its primary research applications include investigating the mechanisms of the fetal-to-adult hemoglobin switch, a process governed by transcription factors like BCL11A and KLF1 . Furthermore, this compound serves as a critical tool in developing therapies for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, given that elevated HbF levels can significantly ameliorate disease severity . Studies on such variants underpin ongoing therapeutic strategies, including the pharmacological induction of HbF using agents like hydroxyurea and decitabine . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans.

Properties

CAS No.

112444-76-5

Molecular Formula

C17H30O2

Synonyms

hemoglobin F-Clarke

Origin of Product

United States

Molecular Genetics of Fetal Hemoglobin Expression and Regulation

Globin Gene Cluster Organization and Developmental Switching

The human globin genes are organized into two main clusters located on different chromosomes. mdpi.comoup.comnih.gov These clusters contain genes encoding the alpha-like and beta-like globin chains, which combine to form the various hemoglobin tetramers expressed during development. nih.gov

Chromosomal Loci of Globin Genes

The alpha-globin gene locus is situated on the short arm of chromosome 16 at genomic region p13.3. mdpi.com This cluster contains the embryonic zeta (ζ)-globin gene and the adult alpha (α)-globin genes (HBA1 and HBA2). mdpi.com The beta-globin gene cluster is located on the short arm of chromosome 11 at genomic region p15.5. mdpi.com This cluster is home to the embryonic epsilon (ε)-globin gene, the fetal gamma (γ)-globin genes (HBG1 and HBG2), and the adult delta (δ)- and beta (β)-globin genes (HBD and HBB). mdpi.comnih.govuchicago.eduwikipedia.org The arrangement of these genes within their respective clusters is conserved across various species. nih.gov

Mechanisms of Fetal-to-Adult Hemoglobin Switching

The transition from fetal (α2γ2) to adult (α2β2) hemoglobin production is a precisely regulated developmental process that begins shortly after birth. mdpi.comnih.gov This switch involves a decrease in γ-globin gene expression and a concomitant increase in β-globin gene expression in definitive erythroid progenitors. nih.gov While the exact mechanisms are still under investigation, it is understood to involve a complex interplay of cis-acting elements and trans-acting regulatory proteins. mdpi.comnih.gov

During embryonic development, ζ- and ε-globin are expressed, forming embryonic hemoglobins (B146990) like Gower-1 (ζ2ε2). mdpi.com As development progresses, α- and γ-globin synthesis begins, leading to the formation of HbF (α2γ2), which becomes the predominant hemoglobin during gestation. mdpi.comnih.gov Around the time of birth, the transcriptional switch occurs, leading to the prevalence of HbA (α2β2) in adulthood. mdpi.comnih.gov A minor adult hemoglobin, HbA2 (α2δ2), is also produced at low levels. mdpi.com

The switching process is influenced by genetic modifiers, and the precise regulation ensures that alpha- and beta-like globin chains are produced in balanced amounts. mdpi.com Conditions like hereditary persistence of fetal hemoglobin (HPFH), where individuals maintain elevated levels of HbF into adulthood, demonstrate the impact of genetic variants on this switching mechanism. mdpi.comresearchgate.netaruplab.com

Locus Control Region (LCR) Interactions in Globin Gene Expression

The Locus Control Region (LCR) is a critical cis-regulatory element essential for high-level, tissue-specific expression of the globin genes within their respective clusters. nih.govontosight.aiashpublications.orgwikipedia.org Located upstream of the beta-globin gene cluster, the LCR is characterized by several DNase I hypersensitive (HS) sites. ashpublications.orglsu.edu These sites are accessible in erythroid cells and are required for robust globin gene expression throughout development. ashpublications.orglsu.edu

The LCR functions by interacting with individual globin genes through dynamic chromosomal looping. mdpi.comnih.govashpublications.org This looping brings the LCR into close proximity with the promoters of the globin genes, facilitating the recruitment of transcription factors and chromatin-modifying complexes. mdpi.comnih.govontosight.aiashpublications.orglsu.edu The interactions between the LCR and the globin gene promoters are developmentally regulated, ensuring the appropriate temporal expression of the different globin genes. mdpi.comfrontiersin.org During fetal development, the LCR preferentially interacts with the γ-globin gene promoters, while in adulthood, it shifts its association to the β-globin gene promoter. mdpi.comfrontiersin.org This dynamic interaction is a key mechanism driving the developmental switch. mdpi.comnih.gov

Studies using techniques like chromatin conformation capture (3C) have provided evidence for these long-range interactions and how they change during development. nih.govplos.org The frequency and stability of the LCR-gene interactions, influenced by the balance of transcription factors, appear to determine the level of gene expression. nih.gov

Key Transcriptional Regulators of Gamma-Globin Gene Expression

The developmental silencing of γ-globin gene expression in adult erythroid cells is mediated by a network of transcriptional regulators. These factors bind to specific DNA sequences within the globin gene cluster and recruit co-repressors to inhibit transcription. researchgate.netoup.comresearchgate.netoup.com

Repressors of Gamma-Globin Transcription

Several transcriptional repressors play a crucial role in the fetal-to-adult hemoglobin switch by actively silencing γ-globin gene expression in adults. researchgate.netoup.comresearchgate.netoup.com

BCL11A (B-cell lymphoma/leukemia 11A) is a well-established key transcriptional repressor of fetal hemoglobin expression. mdpi.comnih.govnih.govresearchgate.netlsu.edufrontiersin.orgoup.comresearchgate.netpnas.orgchop.eduashpublications.orgnih.gov Identified through genetic studies, BCL11A is a zinc-finger transcription factor that is developmentally regulated, with higher expression levels in adult erythroid cells compared to fetal precursors. nih.govpnas.orgchop.eduashpublications.orgnih.gov

Mechanism of Action: BCL11A represses γ-globin transcription through multiple mechanisms. While it binds to discrete regions within the beta-globin cluster, including the LCR and intergenic regions, it does not appear to bind directly to the proximal γ-globin gene promoters in erythroid chromatin. nih.govnih.govpnas.orgnih.gov This suggests a more complex mode of action involving long-range interactions and chromatin remodeling. nih.govnih.govpnas.org

BCL11A is known to interact with several co-repressor complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) complex, which contains HDAC1 and HDAC2, proteins critical for HbF silencing. frontiersin.orgoup.compnas.orgashpublications.orgnih.gov It also interacts with other erythroid regulators such as GATA1, FOG1, and SOX6. nih.govpnas.orgashpublications.orgnih.govresearchgate.net These interactions facilitate the recruitment of epigenetic machinery that modifies chromatin structure, making the γ-globin genes less accessible to the transcriptional machinery. frontiersin.orgpnas.org

Furthermore, BCL11A has been shown to promote long-range chromosomal interactions within the beta-globin locus, favoring the interaction of the LCR with the β-globin gene over the γ-globin genes in adult cells. nih.govnih.govpnas.org

Functional Studies: Numerous studies have demonstrated the critical role of BCL11A in γ-globin silencing. Downregulation or knockout of BCL11A leads to increased HbF expression in both human and mouse erythroid cells. nih.govpnas.orgashpublications.org Studies in mice carrying a human beta-globin cluster transgene have shown that BCL11A knockout results in a profound delay in globin switching and impaired HbF silencing in adult erythroid cells. nih.govpnas.orgashpublications.org

Importantly, inactivation of BCL11A alone has been shown to be sufficient to ameliorate the hematologic and pathologic defects associated with sickle cell disease in humanized mouse models through high-level HbF induction. pnas.orgashpublications.org This provides strong genetic and functional evidence for BCL11A as a central modulator of HbF expression and a promising therapeutic target for reactivating HbF in hemoglobinopathies. nih.govashpublications.orgnih.gov

BCL11A is expressed as several isoforms, and studies using BCL11A-null erythroid cell lines have shown that the full-length BCL11A-XL isoform is required for full repression of embryonic/fetal globins, while truncated isoforms may lack this activity. ashpublications.organr.fr Research continues to explore the specific functional domains within BCL11A responsible for its repressive activity and protein interactions. ashpublications.orgnih.gov

Recent research has also identified factors that regulate BCL11A expression itself. For instance, the transcriptional repressor HIC2, expressed in the fetal stage, has been shown to repress BCL11A transcription in fetal cells, contributing to the developmental regulation of BCL11A and the subsequent hemoglobin switch. chop.edu

The following table summarizes some key transcriptional regulators involved in gamma-globin gene expression:

RegulatorTypeRole in Gamma-Globin ExpressionNotes
BCL11ARepressorSilencingKey modulator, interacts with co-repressors, involved in LCR looping. nih.govoup.compnas.orgashpublications.orgnih.govresearchgate.net
ZBTB7ARepressorSilencingBinds to gamma-globin promoter, recruits co-repressors. researchgate.netoup.com
KLF1ActivatorIndirectly represses (activates BCL11A/ZBTB7A)Vital erythroid transcription factor. nih.govoup.com
GATA1Transcription FactorCan stimulate BCL11A/ZBTB7A expression, involved in BCL11A interactionsKey erythroid factor. nih.govfrontiersin.orgoup.compnas.orgnih.govresearchgate.net
SOX6RepressorCooperates with BCL11AInteracts physically and functionally with BCL11A. nih.govnih.govresearchgate.net
NonORepressorSilencingBinds to gamma-globin proximal promoter. oup.com
LSD1Epigenetic RepressorSilencingHistone demethylase, interacts with BCL11A and DRED. frontiersin.org
DNMT1Epigenetic Co-repressorSilencingDNA methyltransferase, interacts with BCL11A, DRED, GATA1. frontiersin.org

This table highlights the complex regulatory network controlling gamma-globin expression, with BCL11A playing a central role in the repressive mechanisms that drive the fetal-to-adult hemoglobin switch.

LRF: Role in Cooperative Regulation and Hematopoietic Integrity

LRF (Leukemia/lymphoma-related factor), encoded by the ZBTB7A gene, is a transcription factor identified as a key regulator involved in the silencing of fetal hemoglobin. github.ioashpublications.orgresearchgate.net LRF, along with BCL11A, acts as a repressor of HbF expression. scielo.brnih.govresearchgate.net These repressors bind to the promoters of the HBG1 and HBG2 genes (encoding the γ-globin chains) and recruit the NuRD complex, which induces chromatin compaction and contributes to HbF silencing. scielo.brnih.govresearchgate.net

Studies have shown that reducing LRF expression leads to increased HbF levels in human erythroid cells. ashpublications.orgresearchgate.net For instance, knockdown of LRF/ZBTB7A in human CD34+ hematopoietic stem and progenitor cells and in an immortalized erythroid cell line resulted in a robust increase in HbF levels. ashpublications.orgresearchgate.net

However, LRF has diverse physiological functions, and its integrity is important for erythroid differentiation. scielo.brashpublications.org Research indicates that LRF cleavage can result in erythroid differentiation defects, suggesting that targeting LRF may not be as safe as targeting other factors like BCL11A. scielo.brnih.gov

MYB: Haploinsufficiency and Hematological Disorders (referencing Clarke et al. research)

MYB is a hematopoietic transcription factor that plays a crucial role in the regulation of hematopoiesis, including erythroid differentiation. scielo.brhtct.com.broup.compnas.org MYB is involved in the transcriptional regulation of HbF, and its expression levels can influence HbF production. frontiersin.orgoup.compnas.org

Research, including studies by Clarke et al., has demonstrated that MYB haploinsufficiency in mice results in various hematological disorders. scielo.brhtct.com.brhtct.com.brresearchgate.net This finding suggests that MYB is crucial for hematopoietic integrity and may not be a safe molecular target for clinical applications aimed at reactivating HbF. scielo.brhtct.com.brhtct.com.brresearchgate.net

Despite concerns about directly targeting MYB, studies exploring the HBS1L-MYB intergenic region have shown that editing this region can result in HbF expression. scielo.brhtct.com.brhtct.com.br This effect is suggested to occur because it prevents ATF4 binding, indicating that ATF4 may be a potential target to indirectly influence MYB and activate γ-globin transcription. scielo.brhtct.com.brhtct.com.br

Activators of Gamma-Globin Transcription

Activation of γ-globin gene transcription involves the interaction of the Locus Control Region (LCR) with the HBG1 and HBG2 genes. scielo.brnih.govfrontiersin.org This interaction facilitates the binding of transcriptional activators to the γ-globin promoters. scielo.brnih.gov

NF-Y and GATA1: Role in LCR-Mediated Activation

NF-Y and GATA1 are key transcriptional activators involved in γ-globin gene expression. scielo.brnih.govfrontiersin.orgoup.com The interaction of the LCR with the HBG1/2 genes enables NF-Y and GATA1 to directly bind to the promoters of these genes, thereby inducing γ-globin expression. scielo.brnih.gov

GATA1 is an erythroid-specific transcriptional activator that binds to the LCR and globin gene promoters. oup.com It plays a role in establishing histone acetylation at the LCR and γ-globin promoter. oup.com NF-Y binds to the CCAAT motif in the HBG promoters. nih.govfrontiersin.org Creating new binding motifs for NF-Y and GATA1 activators, or stabilizing their binding, can lead to increased HbF synthesis. nih.gov For instance, mutations like the -110 A>C mutation can stabilize NF-Y binding at the CCAAT motif, and the -113 A>G mutation can create a new GATA motif to activate HbF transcription. nih.gov

KLF1: Dual Role in Transcription and Polymorphic Associations

KLF1 (Krüppel-like factor 1) is an essential erythroid transcription factor with a complex role in globin gene regulation. nih.govhtct.com.brmdpi.commdpi.comhaematologica.orgmdpi.com KLF1 is involved in the switch between fetal and adult hemoglobin expression. haematologica.orgmdpi.com While some studies suggest KLF1 is a transcriptional activator of HbF, others indicate it positively regulates the repressors BCL11A and LRF to repress HbF. scielo.brnih.govhtct.com.br This suggests KLF1 may have dual roles in γ-globin transcription. nih.govhtct.com.br

Polymorphisms in the KLF1 gene are associated with varied HbF levels and can be linked to conditions like hereditary persistence of fetal hemoglobin (HPFH). nih.govmdpi.comhaematologica.orgmdpi.com For example, certain KLF1 haploinsufficiency mutations have been associated with increased HbF levels and can ameliorate the severity of β-thalassemia. haematologica.orgmdpi.com KLF1 polymorphisms are also associated with rare blood types and red blood cell abnormalities. nih.govhtct.com.br

HRI-eIF2α-ATF4 Pathway and Stress Erythropoiesis

The HRI-eIF2α-ATF4 pathway is involved in the integrated stress response and plays a role in stress erythropoiesis, which can lead to increased γ-globin synthesis. scielo.brnih.govhtct.com.brnih.govsci-hub.seresearchgate.net HRI (Heme-regulated inhibitor), an eIF2α kinase, is activated under conditions such as heme deficiency, oxidative stress, and in β-thalassemia. nih.govsci-hub.seresearchgate.net Activated HRI phosphorylates eIF2α, which globally inhibits protein synthesis but selectively enhances the translation of certain mRNAs, including ATF4 (Activating Transcription Factor 4). scielo.brnih.govhtct.com.brnih.govsci-hub.seresearchgate.net

ATF4 can influence HbF expression. scielo.brnih.govhtct.com.brsci-hub.seresearchgate.net ATF4 repression has been shown to lead to the inhibition of MYB and BCL11A, resulting in compensatory γ-globin synthesis, particularly in conditions of β-globin deficiency. scielo.brnih.govhtct.com.br Studies have explored ATF4 as a potential target to activate γ-globin transcription. scielo.brhtct.com.brhtct.com.br However, there are divergent findings regarding the precise molecular interactions and effectiveness of ATF4 as a therapeutic target. scielo.brnih.govhtct.com.br The integrity of the HRI-eIF2α-ATF4 pathway is essential for the stress erythropoiesis response. scielo.brhtct.com.brhtct.com.br

Genetic Determinants of HbF Levels: Quantitative Trait Loci (QTLs) and Single Nucleotide Polymorphisms (SNPs)

Fetal hemoglobin levels in adults are a highly heritable trait, with genetic factors accounting for a significant portion of the variability. nih.govoup.compnas.orgnih.gov Quantitative Trait Loci (QTLs) and Single Nucleotide Polymorphisms (SNPs) at various genomic locations have been identified that influence HbF levels. mdpi.comnih.govoup.compnas.orgmdpi.comnih.govscielo.org.co

Three major QTLs have been consistently associated with variations in HbF levels: the Xmn1-HBG2 site on chromosome 11, the HBS1L-MYB intergenic region on chromosome 6q23, and the BCL11A gene on chromosome 2p16. mdpi.comnih.govoup.compnas.orgmdpi.comnih.govscielo.org.co These loci collectively account for a substantial portion of the genetic variance in HbF levels, particularly in individuals with sickle cell anemia and β-thalassemia, as well as in healthy adults. mdpi.comnih.govoup.compnas.orgmdpi.comnih.gov

SNPs within these QTLs show strong associations with HbF expression. mdpi.comoup.commdpi.comnih.govscielo.org.co For example, SNPs within the intron 2 of BCL11A correlate strongly with HbF expression, and genotypes associated with high HbF are linked to reduced BCL11A expression. oup.commdpi.comnih.gov Variants in the HBS1L-MYB intergenic region are also significant determinants of HbF levels. mdpi.comoup.commdpi.comnih.govscielo.org.co The Xmn1-HBG2 polymorphism (rs7482144) within the HBG2 locus is another well-known variant associated with increased HbF. mdpi.comhaematologica.orgnih.govscielo.org.co

While these major QTLs explain a significant portion of HbF variability, a considerable amount of the genetic influence remains unexplained, suggesting the involvement of other rare variants and loci. mdpi.comnih.govnih.gov Studies continue to identify additional SNPs and genes that contribute to the complex genetic architecture of HbF regulation. mdpi.comnih.govscielo.org.co

Table of Mentioned Entities

Entity NameTypeNotes
Hemoglobin F (HbF)Protein Complexα2γ2 tetramer. PubChem does not typically assign CIDs to protein complexes.
Hemoglobin F-ClarkeProtein VariantSpecific variant of Hemoglobin F (α2 Gγ2 65(E9)Lys→Asn). Not a standard chemical compound name with a PubChem CID.
LRF (ZBTB7A)Protein/GeneTranscription Factor. Genes/Proteins do not have PubChem CIDs.
MYBProtein/GeneTranscription Factor. Genes/Proteins do not have PubChem CIDs.
NF-YProtein ComplexTranscription Factor. Proteins do not have PubChem CIDs.
GATA1Protein/GeneTranscription Factor. Genes/Proteins do not have PubChem CIDs.
KLF1Protein/GeneTranscription Factor. Genes/Proteins do not have PubChem CIDs.
HRIProtein/GeneKinase (Heme-regulated inhibitor). Genes/Proteins do not have PubChem CIDs.
eIF2αProteinEukaryotic translation initiation factor 2 subunit alpha. Proteins do not have PubChem CIDs.
ATF4Protein/GeneActivating Transcription Factor 4. Genes/Proteins do not have PubChem CIDs.
BCL11AProtein/GeneTranscription Factor. Genes/Proteins do not have PubChem CIDs.
LCRDNA ElementLocus Control Region. Not a chemical compound.
HBG1GeneHemoglobin G-gamma 1 gene. Genes do not have PubChem CIDs.
HBG2GeneHemoglobin G-gamma 2 gene. Genes do not have PubChem CIDs.
HBBGeneHemoglobin subunit beta gene. Genes do not have PubChem CIDs.
HBS1LGeneHBS1 like translational GTPase gene. Genes do not have PubChem CIDs.
ZBTB7AGeneZinc finger and BTB domain containing 7A gene (encodes LRF). Genes do not have PubChem CIDs.

Data Tables

Based on the search results, specific quantitative data for inclusion in interactive tables are limited within the provided snippets, which are primarily review articles or summaries of findings. However, the information can be presented in a summary table format highlighting the roles and associations of the discussed factors.

Transcription Factor/ElementRole in HbF RegulationKey Associations/Findings
LRF (ZBTB7A)Repressor of HbF expressionBinds to HBG promoters, recruits NuRD complex. scielo.brnih.govresearchgate.net Reduction increases HbF. ashpublications.orgresearchgate.net Involved in erythroid differentiation. scielo.brashpublications.org
MYBInfluences HbF levels, crucial for hematopoiesisHaploinsufficiency linked to hematological disorders (Clarke et al. research). scielo.brhtct.com.brhtct.com.brresearchgate.net Involved in HBS1L-MYB intergenic region regulation. scielo.brhtct.com.broup.compnas.org
NF-YActivator of γ-globin transcriptionBinds to CCAAT motif in HBG promoters, enabled by LCR interaction. scielo.brnih.gov Stabilization/new motifs increase HbF. nih.gov
GATA1Activator of γ-globin transcriptionBinds to HBG promoters and LCR, enabled by LCR interaction. scielo.brnih.gov Involved in histone acetylation. oup.com
KLF1Dual role: Activator and indirect repressor (via BCL11A/LRF)Polymorphisms associated with varied HbF levels and HPFH. nih.govmdpi.comhaematologica.orgmdpi.com Regulates BCL11A. haematologica.orgmdpi.com
HRI-eIF2α-ATF4 PathwayInvolved in stress erythropoiesis and HbF regulationActivated by stress, leads to ATF4 translation. scielo.brnih.govhtct.com.brnih.govsci-hub.seresearchgate.net ATF4 repression can inhibit MYB/BCL11A, increasing HbF. scielo.brnih.govhtct.com.br
LCREnhancer of globin gene expressionInteracts with HBG genes to enable activator binding and γ-globin expression. scielo.brnih.govfrontiersin.org
BCL11AMajor repressor of HbF expressionRecruited by LRF, binds to HBG promoters. scielo.brnih.gov SNPs in BCL11A strongly correlate with HbF levels. mdpi.comoup.commdpi.comnih.gov
HBS1L-MYB Intergenic RegionContains regulatory elements influencing MYB and HbFMajor QTL for HbF levels. mdpi.comnih.govoup.compnas.orgmdpi.comnih.govscielo.org.co Editing can increase HbF. scielo.brhtct.com.brhtct.com.br
Xmn1-HBG2 Site (rs7482144)Polymorphism associated with increased HbFLocated in the HBG2 promoter. mdpi.comhaematologica.orgnih.govscielo.org.co Major QTL for HbF levels. mdpi.comnih.govoup.compnas.orgmdpi.comnih.govscielo.org.co

Xmn1-HBG2 Polymorphism (rs7482144) and its Influence

The Xmn1-HBG2 polymorphism (rs7482144) is a single nucleotide polymorphism (SNP) located 158 base pairs upstream of the G-gamma globin gene (HBG2) promoter on chromosome 11p15.4 ashpublications.orgnih.gove-cep.orgbmrcbd.org. This C>T substitution is associated with increased HbF levels, particularly in individuals with certain beta-globin gene cluster haplotypes like the Senegal and Saudi-Indian haplotypes ashpublications.org. The presence of the T allele at this locus has been shown to be associated with a higher HbF response, especially under conditions of stress erythropoiesis, such as in homozygous beta-thalassemia and sickle cell disease bmrcbd.orggithub.io. This polymorphism is thought to influence the binding of transcription factors that normally repress gamma-globin gene production, thereby leading to increased HbF percentage e-cep.org.

HBS1L-MYB Intergenic Region (HMIP) and its Regulatory Function

The HBS1L-MYB intergenic region (HMIP) on chromosome 6q23.3 is another major QTL influencing HbF levels mdpi.comashpublications.orgashpublications.orgpnas.org. This region contains an array of SNPs that exist in linkage disequilibrium blocks (HMIP-1, HMIP-2, and HMIP-3), and genotypes within these blocks influence the number of F cells (erythrocytes containing HbF) and total HbF levels ashpublications.org. The HMIP locus is located between the HBS1L gene (a G-protein/elongation factor) and the MYB oncogene mdpi.comashpublications.org. The MYB gene encodes a transcription factor crucial for hematopoiesis and erythropoiesis, and its expression levels are inversely correlated with HbF levels in adults with high HbF mdpi.comnih.govnih.gov. While the precise mechanism is still being elucidated, variants in the HMIP region are thought to influence HbF by modulating the expression of MYB and potentially HBS1L, thereby affecting erythroid cell differentiation and maturation kinetics mdpi.comashpublications.orgashpublications.orgnih.gov.

BCL11A Variants and Association with HbF Expression

BCL11A is a key transcriptional repressor of gamma-globin gene expression and a major regulator of the fetal-to-adult hemoglobin switch pnas.orgmdpi.comashpublications.orgplos.orgresearchgate.net. Variants within the BCL11A gene, particularly in its intron 2, are strongly associated with persistent HbF expression in adults pnas.orgresearchgate.netmdpi.com. These variants can influence the expression levels of BCL11A in erythroid progenitor cells; lower expression of BCL11A is linked to higher HbF levels ashpublications.orgresearchgate.net. Pathogenic loss-of-function mutations in BCL11A have been identified in individuals with neurodevelopmental disorders who also exhibit persistently elevated HbF levels, further highlighting BCL11A's critical role in HbF silencing ashpublications.orgplos.org. BCL11A acts by binding to specific sites within the gamma-globin gene promoters and interacting with co-repressor complexes, including those containing histone deacetylases, to silence gamma-globin expression ashpublications.orgplos.orgresearchgate.netplos.org.

Other Identified QTLs (e.g., Xp22.2–22.3, 8q)

In addition to the major loci on chromosomes 11p, 6q, and 2p, other QTLs have been suggested to influence HbF levels. Linkage studies have indicated the involvement of loci on the X chromosome (Xp22.2–22.3) and chromosome 8q nih.govuniss.itnih.gov. The Xp22.2–22.3 region has been suspected to harbor a locus affecting F cell production, which could contribute to observed differences in HbF levels between adult females and males uniss.itnih.gov. A QTL on chromosome 8q was initially identified in an Asian-Indian kindred and later supported by studies in twin pairs nih.govuniss.itnih.gov. While these regions have been associated with HbF variability, the specific genes and the precise mechanisms by which they influence gamma-globin expression are not yet fully delineated nih.govuniss.itehaweb.org.

Biochemical and Structural Research of Fetal Hemoglobin

Three-Dimensional Structure and Allosteric Transitions

The intricate three-dimensional structure of fetal hemoglobin is fundamental to its function as an oxygen transporter. Like adult hemoglobin, HbF is a tetrameric protein, but the substitution of beta chains with gamma chains introduces significant structural and functional differences. wikipedia.org

Heme-Globin Interactions

Each of the four globin chains in a hemoglobin molecule enfolds a heme group, which contains an iron atom at its center. This iron atom is the site of reversible oxygen binding. The interaction between the heme group and the globin polypeptide is crucial for the stability and function of the hemoglobin molecule. The heme is situated in a hydrophobic pocket of the globin chain, and the iron atom is coordinated by a histidine residue, known as the proximal histidine. This covalent bond is essential for holding the heme group in place and for modulating the oxygen-binding affinity of the iron atom.

Molecular Basis of Oxygen Affinity

A key physiological characteristic of fetal hemoglobin is its higher affinity for oxygen compared to adult hemoglobin (HbA). news-medical.net This property is essential for the fetus to effectively extract oxygen from the maternal circulation across the placenta.

Interaction with 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG)

The higher oxygen affinity of HbF is primarily due to its reduced interaction with the allosteric effector 2,3-bisphosphoglycerate (2,3-BPG). youtube.comwikipedia.org 2,3-BPG is a small molecule present in red blood cells that binds to the central cavity of deoxyhemoglobin, stabilizing the T-state and thereby reducing its oxygen affinity. quora.com In adult hemoglobin, the binding of 2,3-BPG is facilitated by a number of positively charged amino acid residues in the beta-globin chains that form the central cavity.

The gamma-globin chains of fetal hemoglobin have a different amino acid sequence in this region. Notably, one of the key positively charged residues in the beta chain (His143) is replaced by a neutral serine residue in the gamma chain. This substitution reduces the number of electrostatic interactions between HbF and the negatively charged 2,3-BPG molecule. Consequently, 2,3-BPG binds less tightly to deoxy-HbF, and its ability to stabilize the T-state is diminished. This results in a left-shifted oxygen dissociation curve for HbF, indicative of its higher oxygen affinity. wikipedia.org

The mutation in Hemoglobin F-Clarke (γ65 Lys→Asn) is not located within the 2,3-BPG binding site. Therefore, it is not anticipated to have a direct and significant impact on the interaction between the hemoglobin molecule and 2,3-BPG. The primary determinant of the low 2,3-BPG affinity in HbF, the Ser143 residue, remains unchanged in this variant.

Hemoglobin TypeKey Amino Acid at γ143Interaction with 2,3-BPGOxygen Affinity
Fetal Hemoglobin (HbF) Serine (neutral)WeakHigh
Adult Hemoglobin (HbA) Histidine (positively charged)StrongLower

Interactions with Other Hemoglobin Variants

The presence of fetal hemoglobin can significantly influence the pathophysiology of certain hemoglobinopathies, most notably sickle cell disease.

Formation of Asymmetrical Hybrid Tetramers (α2βSγ)

There is no specific research detailing the formation of asymmetrical hybrid tetramers, such as α2βSγ, involving the this compound variant. Studies on the interaction between fetal hemoglobin and sickle hemoglobin (HbS) have shown that the presence of gamma-globin chains can interfere with the polymerization of HbS. However, the specific impact of the Lys65Asn substitution in the gamma chain of HbF-Clarke on the rate and extent of α2βSγ hybrid formation has not been experimentally determined or reported. Consequently, no data is available to populate a table on this topic.

Role of Specific Amino Acid Residues in Intermolecular Contacts

The specific amino acid residue change in this compound, from the basic lysine (B10760008) to the polar asparagine at position 65, alters the physico-chemical properties at that site. This substitution involves a change from a large, basic amino acid to a medium-sized, polar one. However, no studies have been published that specifically investigate the role of this asparagine residue at position 65 in the intermolecular contacts of HbF-Clarke, either within the tetramer itself or in its interactions with other hemoglobin molecules like HbS. Research on the intermolecular contacts within sickle hemoglobin fibers has identified key residues involved in polymerization, but the influence of the HbF-Clarke mutation on these interactions remains uncharacterized.

Cellular and Physiological Mechanisms Involving Fetal Hemoglobin

Erythroid Differentiation and Maturation

Erythropoiesis, the process of red blood cell formation, begins with hematopoietic stem cells which differentiate into various progenitor cells, including those committed to the erythroid lineage. This differentiation and maturation process involves a series of stages, starting with the most primitive erythroid progenitors and culminating in the formation of mature erythrocytes. The synthesis of hemoglobin occurs primarily during the later stages of erythroid maturation.

Erythroid Burst-Forming Units (BFU) and Colony-Forming Units (CFU)

Erythroid differentiation progresses through distinct progenitor stages, identifiable by their colony-forming potential in vitro. Burst-forming units-erythroid (BFU-E) are considered earlier, more primitive progenitors with high proliferative capacity, giving rise to large, multi-cluster colonies in culture. wikipedia.orghofstra.edu Colony-forming units-erythroid (CFU-E) are later-stage progenitors that are more mature and directly responsive to erythropoietin (Epo), forming smaller colonies. wikipedia.orghofstra.edu Studies using clonal erythroid cell cultures have been instrumental in investigating hemoglobin switching. pnas.org The capability for HbF expression in terminally differentiated cells appears to be determined at the level of less-differentiated erythroid stem cells, such as BFU-E. nih.govjci.org More primitive erythroid progenitors tend to give rise to colonies containing more HbF, suggesting a progressive loss of HbF expression potential during normal erythroid progenitor maturation. jci.org

Impact on Erythroid Progenitor Cell Kinetics

The kinetics of erythroid progenitor cell differentiation and maturation play a role in HbF synthesis. A shortened erythroid differentiation time or accelerated cell cycle of erythroid cells can lead to the formation of F-cells. nih.gov This can occur because chromatin changes that normally inactivate gamma-globin genes may not be completed, or critical divisions where gamma genes are typically inactivated are skipped. nih.gov Alternatively, faster cycling might activate gamma-gene transcription if the cell cycle duration, particularly G0/G1, falls below a critical time. nih.gov These kinetic perturbations, mimicking stress erythropoiesis, can result in the release of more progenitor cells that are still synthesizing significant amounts of HbF. oup.com

F-Cell Production and Distribution

In adults, HbF production is largely restricted to a small subpopulation of erythrocytes known as F-cells. ashpublications.orgnih.gov The presence of HbF within these cells can be detected using techniques such as flow cytometry with antibodies against HbF or the Kleihauer-Betke acid elution test. oup.commayocliniclabs.comtandfonline.com The number of F-cells and the amount of HbF they contain are subject to genetic regulation and can be influenced by various factors. ashpublications.orggithub.iomdpi.com

Factors Influencing F-Cell Prevalence

The prevalence of F-cells in adults is influenced by a combination of genetic and environmental factors. Genetic determinants play a substantial role in regulating HbF and F-cell percentages in healthy individuals. github.iomdpi.com Quantitative trait loci (QTLs) located both within and outside the beta-globin gene cluster have been identified as significant modifiers of HbF levels and F-cell production. oup.comnih.govgithub.ionih.govplos.org Key loci include the BCL11A gene on chromosome 2p16, the HBS1L-MYB intergenic region on chromosome 6q23, and the XmnI polymorphism upstream of the G-gamma globin gene on chromosome 11p15. ashpublications.orgnih.govgithub.ionih.govplos.org Variants in these regions can influence gamma-globin gene expression and the kinetics of erythropoiesis. oup.com Non-genetic factors, such as age, sex, and conditions of erythroid stress, can also impact F-cell prevalence. github.iomdpi.com For instance, pregnancy is a non-pathological condition where maternal HbF levels and F-cell percentages can transiently increase. mdpi.com

Mechanisms of HbF Elevation in Stress Erythropoiesis

Stress erythropoiesis is an accelerated production of red blood cells that occurs in response to conditions like anemia or hypoxia. nih.govescholarship.org This process is often associated with an increase in HbF production and the release of F-cells into the circulation. nih.govescholarship.orghaematologica.org Several mechanisms are thought to contribute to the elevation of HbF during stress erythropoiesis. One proposed mechanism involves the perturbation of erythroid differentiation kinetics, leading to the premature release of less mature erythroid progenitors that retain the capacity for gamma-globin synthesis. nih.govoup.com

Molecular mechanisms also play a role. Hypoxia, a key feature of many stress erythropoietic conditions, has been proposed to drive increased HbF production. escholarship.orgashpublications.org The hypoxia-inducible transcription factor HIF1α, regulated by the ubiquitin ligase VHL, has been identified as an activator of gamma-globin transcription. ashpublications.org Additionally, the heme-regulated inhibitor (HRI), a kinase involved in the integrated stress response, has been shown to influence gamma-globin expression. ashpublications.org Activation of HRI in response to stress can lead to the phosphorylation of eIF2α, which in turn affects the translation of certain mRNAs, including ATF4. ashpublications.orgplos.org ATF4 can then influence the transcription of BCL11A, a major repressor of gamma-globin expression. oup.comashpublications.orgplos.orghtct.com.br Therefore, the HRI-eIF2α-ATF4 pathway appears to be involved in the regulation of HbF expression during stress erythropoiesis. ashpublications.orghtct.com.br

Pathophysiological Modulation by HbF

The persistence of elevated levels of fetal hemoglobin into childhood and adulthood, whether due to inherited conditions like hereditary persistence of fetal hemoglobin (HPFH) or induced by therapeutic interventions, can significantly modulate the pathophysiology of certain hematological disorders, particularly those affecting adult hemoglobin synthesis or structure researchgate.netwikipedia.orgwikipedia.org.

Mitigation of Sickling Process in Sickle Cell Disease

Sickle cell disease (SCD) is an inherited disorder caused by a mutation in the beta-globin gene, leading to the production of sickle hemoglobin (HbS) nih.gov. Deoxygenated HbS molecules can polymerize, causing red blood cells to deform into a sickle shape nih.gov. These rigid, sickled cells can obstruct blood flow, leading to vaso-occlusive crises, tissue damage, and other severe complications nih.gov.

Fetal hemoglobin plays a crucial role in mitigating the sickling process in individuals with SCD nih.govwikipedia.orgwikipedia.org. HbF does not participate in the polymerization of deoxy-HbS nih.gov. Therefore, the presence of HbF within a red blood cell dilutes the concentration of HbS and inhibits its polymerization nih.gov. Higher levels of HbF are associated with a reduced tendency for red blood cells to sickle, leading to a milder clinical phenotype and a reduction in the frequency of acute pain episodes associated with sickling nih.govwikipedia.org. Studies have shown that F-cells, which contain HbF, survive longer than red blood cells without HbF in individuals with SCD and are less prone to HbS-induced damage nih.gov. The level and distribution of HbF among erythrocytes are highly variable in SCD patients and are influenced by genetic factors nih.govwikipedia.org.

Compensation for Beta-Globin Deficiency in Thalassemias

Beta-thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of beta-globin chains, leading to an imbalance in globin chain production and ineffective erythropoiesis. The severity of beta-thalassemia can range from asymptomatic carriers (beta-thalassemia trait) to severe, transfusion-dependent anemia (beta-thalassemia major).

Increased production of fetal hemoglobin can compensate for the deficiency in beta-globin synthesis in individuals with beta-thalassemia wikipedia.org. The gamma globin chains of HbF can pair with alpha globin chains, forming functional HbF tetramers (α₂γ₂) wikipedia.orgrcsb.org. This helps to alleviate the imbalance caused by reduced beta-globin, reducing the accumulation of excess alpha globin chains that can damage red blood cell precursors and mature erythrocytes. Higher levels of HbF are associated with less severe anemia and a milder clinical presentation in beta-thalassemia, potentially reducing or eliminating the need for regular blood transfusions in some cases wikipedia.orgwikipedia.org. The level of HbF can be significantly elevated in more severe forms of beta-thalassemia wikipedia.org.

Epidemiological and Population Genetic Studies of Fetal Hemoglobin

Global Distribution and Regional Prevalence of HbF Variants

Hemoglobinopathies are among the most prevalent inherited disorders globally, with an estimated carrier prevalence of approximately 5% of the world population. ashpublications.org The distribution of hemoglobin variants, including those affecting HbF expression or structure, shows significant regional and ethnic variations. ashpublications.orgnih.gov While the outline does not specifically detail the global distribution of all HbF variants, the prevalence of major hemoglobin disorders like sickle cell disease and thalassemia, which are influenced by HbF levels, highlights regions where HbF variants and modifiers are likely to be more common. For instance, sickle cell disease is particularly prevalent in sub-Saharan Africa, the Middle East, and the Indian subcontinent, areas where specific β-globin haplotypes associated with higher HbF levels are also found. nih.govpsu.eduithanet.eu Studies in diverse populations, such as a multiethnic cohort in the US, have identified various hemoglobin variants, including instances of hereditary persistence of HbF. nih.gov The World Health Organization (WHO) considers any hemoglobin variant with a frequency greater than 1% to be regionally endemic. ithanet.eu

Hereditary Persistence of Fetal Hemoglobin (HPFH): Genetic Basis and Phenotypic Spectrum

Hereditary persistence of fetal hemoglobin (HPFH) is a benign genetic condition characterized by the continued production of significant levels of HbF into adulthood, bypassing the normal developmental switch from γ-globin to β-globin synthesis. babysfirsttest.org This persistence is typically caused by mutations within the β-globin gene cluster. babysfirsttest.org Heterozygotes for HPFH mutations generally exhibit elevated HbF levels ranging from 10% to 40% of total hemoglobin, with the HbF often distributed pancellularly among red blood cells. Carriers are usually otherwise normal, and the elevated HbF can significantly improve the clinical phenotype of co-inherited β-hemoglobinopathies by interfering with HbS polymerization or compensating for deficient β-globin production. babysfirsttest.org The phenotypic spectrum can range from asymptomatic carriers to individuals with ameliorated forms of sickle cell disease or β-thalassemia.

Deletional and Non-Deletional HPFH

HPFH is broadly classified into deletional and non-deletional forms, based on the underlying genetic cause. Deletional HPFH is characterized by large deletions within the β-globin gene cluster, which can range from 13 to 106 kilobases. These deletions often remove the δ- and β-globin genes while leaving the γ-globin genes intact, leading to continued high-level expression of HbF to compensate for the lack of adult hemoglobin chains. Heterozygotes for deletional HPFH typically have HbF levels between 15% and 30% and usually present with normal red blood cell indices. The distribution of HbF in red blood cells is often homocellular in large deletional forms.

Non-deletional HPFH, in contrast, is caused by point mutations or small deletions in the promoter regions of the γ-globin genes (HBG1 and HBG2). These mutations disrupt the binding sites for transcription factors that normally repress γ-globin expression in adults. Non-deletional HPFH typically results in a more modest increase in HbF levels in adults compared to deletional forms, usually less than 10% in heterozygotes, although some mutations can lead to higher levels. The distribution of HbF in red blood cells in non-deletional HPFH variants is often heterocellular, meaning that only a subset of red blood cells contains elevated HbF.

Specific HPFH Mutations (e.g., -123T>C, -124T>C)

Specific point mutations in the promoter regions of the HBG1 and HBG2 genes are responsible for non-deletional HPFH. While the outline specifically mentions -123T>C and -124T>C, search results highlight other characterized non-deletional HPFH mutations. These include mutations at positions such as -113A>G, -114C>T, -117G>A, -175T>C, -195C>G, and -198T>C upstream of the HBG1/HBG2 transcription start sites. For example, the -175 T>C mutation in the Aγ-globin gene promoter has been studied in transgenic mouse models and is associated with increased γ-globin expression. The -117 G>A mutation, located near the CCAAT box region of the γ-globin gene, is also known to cause HPFH. These mutations can alter the binding of ubiquitous and erythroid-specific nuclear factors, leading to the persistent expression of γ-globin in adulthood. Another example is the HBG1:c.-251T>C mutation, also known as British non-deletional HPFH, which disrupts a binding site for the LRF transcriptional repressor and results in 2-13% HbF in heterozygous carriers.

Genetic Modifiers of HbF Levels in Various Populations

Beyond the specific mutations causing HPFH, genetic modifiers at other loci play a significant role in the quantitative variation of HbF levels in the general population and in individuals with hemoglobinopathies. nih.gov These genetic factors contribute to the observed heterogeneity in clinical severity of conditions like sickle cell disease and β-thalassemia. nih.gov

Inter-individual Variation and Heritability

Inter-individual variation in HbF expression is a well-established and heritable trait. Studies, including twin and sibling studies, have demonstrated the high heritability of HbF levels in both healthy individuals and those with sickle cell disease. Genetic variation at specific quantitative trait loci (QTLs) accounts for a substantial portion of this heritability. Three major QTLs have been consistently identified as significant regulators of common HbF variation: BCL11A on chromosome 2p16, the HBS1L-MYB intergenic region (HMIP) on chromosome 6q23, and the XmnI-HBG2 site (rs7482144) in the β-globin gene cluster on chromosome 11p15. nih.govbabysfirsttest.org These loci collectively account for 20% to 50% of the common variation in HbF levels in different populations. babysfirsttest.org

Influence of Haplotypes (e.g., Senegal, Saudi-Indian)

Beta-globin gene cluster haplotypes, which represent specific combinations of polymorphisms in the β-globin gene region, are significant cis-acting determinants of HbF levels, particularly in the context of sickle cell disease. nih.govpsu.edu Different haplotypes are associated with varying baseline levels of HbF production. psu.edu For example, the Senegal and Arab-Indian (or Saudi-Indian) haplotypes are generally associated with higher HbF levels compared to other haplotypes like Bantu, Benin, and Cameroon. psu.edu The presence of the XmnI polymorphism (rs7482144) at the -158 position upstream of the Gγ-globin gene is strongly associated with higher HbF levels and is often found in the Senegal and Arab-Indian haplotypes. nih.govpsu.edu In adults with the Arab-Indian haplotype, average HbF levels can be around 17%, while in those with the Senegal haplotype, they can be around 10-15%, compared to lower levels (5-7%) in individuals with Bantu, Benin, and Cameroon haplotypes. Even within the same haplotype, other genetic modifiers can contribute to variation in HbF levels.

Evolutionary Perspectives on Globin Gene Clusters and HbF Persistence

The evolution of hemoglobin and its associated genes provides critical insights into the mechanisms underlying fetal hemoglobin (HbF) persistence in adults. The human globin gene clusters, particularly the β-globin cluster, exhibit a dynamic evolutionary history, marked by gene duplication, conversion, and deletion events. nih.gov This evolutionary plasticity has contributed to the diverse patterns of globin gene expression throughout development, from embryonic to fetal and finally to adult hemoglobin production. thegoodscentscompany.com

Fetal hemoglobin, composed of two alpha (α) and two gamma (γ) globin chains (α₂γ₂), is the primary oxygen carrier during fetal life, gradually replaced by adult hemoglobin (HbA, α₂β₂) around the time of birth. thegoodscentscompany.com However, the level of HbF in adults shows considerable inter-individual variation and is recognized as a highly heritable quantitative trait. thegoodscentscompany.comcir-safety.orgnih.gov This heritability is influenced by genetic variations both within the β-globin gene cluster on chromosome 11 and at quantitative trait loci (QTLs) located elsewhere in the genome. thegoodscentscompany.comcir-safety.orgnih.govcir-safety.org

Key loci identified through genetic studies, including genome-wide association studies (GWAS), consistently associated with adult HbF levels include the β-globin cluster itself (notably the -158 C-T polymorphism upstream of the Gγ-globin gene), the HBS1L-MYB intergenic region on chromosome 6q23, and the BCL11A gene on chromosome 2p16. thegoodscentscompany.comnih.govcir-safety.org These findings underscore a complex genetic architecture underlying HbF persistence, shaped by evolutionary forces acting on multiple genomic regions involved in globin gene regulation.

While Hemoglobin F-Clarke (Hb F-Clarke or α₂Gγ₂65(E9)Lys→Asn) is a known structural variant of fetal hemoglobin resulting from a specific amino acid substitution in the G-gamma chain wikipedia.org, the available research primarily discusses the evolutionary pressures and regulatory mechanisms affecting general HbF persistence rather than focusing specifically on the evolutionary trajectory or prevalence of this particular rare variant within populations.

Natural Selection and Malaria Hypothesis

The non-uniform geographical distribution of certain hemoglobin variants and thalassemias has long suggested a role for natural selection in shaping their prevalence. The malaria hypothesis, first proposed by J.B.S. Haldane, posits that heterozygosity for certain hemoglobin disorders confers a selective advantage in regions where malaria is endemic, thus maintaining these alleles at higher frequencies than would be expected in the absence of selection. This leads to a balanced polymorphism where the disadvantage of the homozygous state is balanced by the resistance to malaria in heterozygotes.

While the protective effects of variants like Hemoglobin S (HbS) and Hemoglobin C (HbC) against Plasmodium falciparum malaria are well-documented, the relationship between fetal hemoglobin (HbF) and malaria is more complex and has been a subject of investigation. Some early studies suggested that HbF might impair P. falciparum growth in red blood cells, potentially offering a protective effect, particularly in infants who naturally have high HbF levels. However, other in vitro studies have not found significant inhibition of parasite growth in HbF-containing cells.

Furthermore, the interaction between high HbF levels and other hemoglobinopathies in the context of malaria is not straightforward. Some research suggests a negative epistatic interaction between HbS and HbF, where high levels of HbF in individuals with sickle cell anemia might reduce the protection against severe malaria typically afforded by HbS. This complexity highlights that the selective pressures related to malaria on genes influencing HbF persistence may vary depending on the genetic context and population. The persistence of alleles associated with higher HbF levels in populations where hemoglobinopathies are prevalent could be partly explained by the ameliorating effect of HbF on conditions like sickle cell disease and beta-thalassemia, potentially increasing the fitness of individuals who would otherwise be severely affected. thegoodscentscompany.comcir-safety.orgnih.govcir-safety.org

Pleiotropic Effects of HbF Regulatory Genes

Genes identified as major regulators of adult HbF levels, such as BCL11A and MYB, exert pleiotropic effects, influencing a range of hematological parameters beyond just gamma-globin expression. cir-safety.org For instance, genetic variations in the HBS1L-MYB intergenic region are associated not only with elevated HbF levels but also with variations in erythrocyte counts and volume, as well as platelet and monocyte counts in healthy individuals. cir-safety.org

MYB, a transcription factor, plays a crucial role in hematopoiesis. Studies have shown that lower MYB expression is associated with higher HbF levels and altered erythrocyte and platelet characteristics. cir-safety.org The pleiotropic nature of MYB's function, being essential for hematopoietic integrity, presents challenges when considering it as a therapeutic target for pharmacological HbF induction.

BCL11A is another key transcriptional repressor of γ-globin expression in adults. Like MYB, BCL11A interacts with other transcription factors and co-repressor complexes to regulate the switch from fetal to adult hemoglobin production. BCL11A also exhibits pleiotropic effects, and its haploinsufficiency has been associated with hereditary persistence of fetal hemoglobin (HPFH) and, in some cases, with developmental or intellectual phenotypes, such as Dyas-Logan syndrome. However, BCL11A is often considered a more specific target for therapeutic γ-globin induction compared to MYB, due to the potential for more targeted intervention in the fetal-to-adult hemoglobin switching process.

Advanced Research Methodologies and Analytical Techniques for Fetal Hemoglobin

Quantification and Characterization Techniques

A variety of methods are utilized to quantify the percentage of fetal hemoglobin in blood samples and to characterize its structural variants. These techniques differ in their principles, sensitivity, and specific applications, from routine screening to in-depth research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hemoglobin fractions. nih.gov Cation-exchange HPLC, in particular, has become a preferred method for determining levels of Hb A2 and Hb F, as well as for detecting hemoglobin variants. nih.gov The principle involves passing a hemolysate through a column (the stationary phase) and using a salt or buffer gradient (the mobile phase) to elute the different hemoglobins (B146990) based on their charge. nih.govuw.edu Each hemoglobin type has a characteristic retention time, allowing for its identification and quantification.

In the specific case of Hemoglobin F-Clarke, an abnormal fetal hemoglobin characterized by an amino acid substitution in the gamma-globin chain (α2γ2(65)(E9)Lys→Asn), HPLC was utilized in its initial characterization. The technique's high resolution and reproducibility make it invaluable for identifying such variants. Modern automated HPLC systems can provide precise quantification of Hb F, even at low levels, which is critical for monitoring conditions like sickle cell disease and for the diagnosis of thalassemias. uw.eduiacld.com The precision of HPLC for Hb F quantification can yield coefficients of variation (CVs) of 2–3% at elevated concentrations. iacld.com

Table 1: Performance Characteristics of HPLC for Hb F Quantification

ParameterTypical Value/RangeReference
Precision (CV) at high Hb F levels2-3% iacld.com
Normal Adult Hb F Range<1.1% uw.edu
Separation PrincipleCation-Exchange Chromatography nih.gov

Capillary Electrophoresis (CE) and Isoelectric Focusing (IEF) are high-resolution separative techniques that distinguish hemoglobin variants based on their electrophoretic mobility and isoelectric points, respectively.

Capillary Electrophoresis (CE) , specifically capillary zone electrophoresis (CZE), separates charged molecules in a capillary filled with an electrolyte solution under the influence of an electric field. nih.gov Hemoglobin variants, including Hb F, migrate at different rates depending on their charge-to-mass ratio, allowing for their separation and quantification. researchgate.net Automated CZE systems are now widely used as an alternative to HPLC for screening and quantifying Hb F and other common variants like Hb S, C, D, and E. iacld.com The method is known for its high efficiency and resolution. nih.gov

Isoelectric Focusing (IEF) is another powerful technique that separates proteins based on their isoelectric point (pI) — the pH at which a protein has no net electrical charge. mdpi.com When a mixture of hemoglobins is subjected to an electric field in a pH gradient, each variant migrates to the position in the gradient that corresponds to its pI and forms a sharp, focused band. mdpi.comnih.gov IEF offers very high resolution, enabling the separation of hemoglobin variants that may be difficult to distinguish by other methods. mdpi.comnih.gov It is particularly effective in newborn screening programs for the detection of a wide range of hemoglobinopathies. mdpi.comharvard.edu

Table 2: Comparison of CE and IEF for Hemoglobin Analysis

TechniqueSeparation PrincipleKey AdvantagesReference
Capillary Electrophoresis (CE)Charge-to-mass ratio in an electric fieldHigh efficiency, automation, good quantification iacld.comresearchgate.net
Isoelectric Focusing (IEF)Isoelectric point (pI) in a pH gradientVery high resolution, excellent for complex variant mixtures mdpi.comnih.gov

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. diapharma.com In the context of fetal hemoglobin, it is employed to enumerate "F-cells," which are the red blood cells containing Hb F. nih.govuthscsa.edu The method involves fixing and permeabilizing red blood cells to allow an intracellular fluorescently-labeled monoclonal antibody specific to Hb F to enter the cells. nih.gov The stained cells are then passed single-file through a laser beam, and the fluorescence of each cell is measured. diapharma.com

This technique provides a quantitative measure of the percentage of F-cells in a blood sample and can also assess the amount of Hb F per cell. nih.govovid.com This is particularly useful for distinguishing between conditions like hereditary persistence of fetal hemoglobin (HPFH), which typically shows a pancellular (uniform) distribution of Hb F, and other conditions like delta-beta thalassemia where the distribution is heterocellular (uneven). ovid.com Flow cytometry is considered more rapid, accurate, and objective than traditional microscopic methods like the Kleihauer-Betke test. uthscsa.eduovid.com

The alkali denaturation test is a classic method for quantifying Hb F, based on the observation by von Körber in 1866 that fetal hemoglobin is significantly more resistant to denaturation by strong alkali than adult hemoglobin (Hb A). nih.govlabpedia.netwikipedia.org In this procedure, a hemolysate is exposed to a strong alkaline solution, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The alkali rapidly denatures Hb A, which can then be precipitated and removed. nih.gov The remaining, undenatured Hb F in the supernatant is then measured spectrophotometrically to determine its concentration relative to the total hemoglobin. nih.gov

While it is a simple and sensitive method, particularly for detecting increased amounts of Hb F, its precision can be lower than that of chromatographic or electrophoretic techniques, especially at very high or very low Hb F concentrations. iacld.comnih.gov Nevertheless, it remains a useful screening tool in many laboratory settings. labpedia.net

Immunofluorescence techniques utilize antibodies tagged with fluorescent dyes to detect specific antigens. For fetal hemoglobin analysis, this involves using monoclonal or polyclonal antibodies that specifically bind to the gamma-globin chains of Hb F. researchgate.net This method can be applied to red blood cells in a blood smear (immunocytochemistry) or in suspension (as in flow cytometry).

When applied to a blood smear, the cells are first fixed to a slide. After incubation with the fluorescently-labeled anti-Hb F antibody, the slide is examined under a fluorescence microscope. researchgate.net F-cells will appear fluorescent, allowing for their visualization and enumeration. researchgate.net This technique provides a qualitative or semi-quantitative assessment of the cellular distribution of Hb F, similar to the Kleihauer-Betke test but with the higher specificity of an antibody-based method. researchgate.net High-content immunofluorescence assays have also been developed to quantify both gamma- and beta-globin content at the single-cell level in cultured erythroid cells. nih.gov

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. nih.gov It has become an indispensable tool for the definitive characterization of hemoglobin variants, including those of the gamma-globin chain found in Hb F. lcms.cz The primary advantage of MS is its ability to precisely determine the molecular weight of globin chains. lcms.cz A change in mass can indicate an amino acid substitution, allowing for the rapid identification of a variant.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. lcms.cznih.gov In a typical workflow, the intact globin chains are first analyzed to detect any mass shift. chl.co.nz If a variant is detected, the protein is then enzymatically digested (e.g., with trypsin) into smaller peptides. chl.co.nz This peptide mixture is then analyzed by MS, often coupled with a separation technique like liquid chromatography (LC-MS). The mass of the variant peptide is measured, and tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location and nature of the amino acid substitution. lcms.cz This "top-down" or "bottom-up" proteomic approach provides the ultimate level of structural detail for variants like this compound. nih.govchl.co.nz

Molecular Genetic Analysis Techniques

Molecular genetic analysis is fundamental to understanding the basis of hemoglobin variants. These techniques are employed to identify the precise genetic mutations that give rise to abnormal hemoglobins and to study how genetic variations can influence the levels of fetal hemoglobin.

DNA Sequencing and Genotyping (e.g., SNP analysis)

DNA sequencing is a cornerstone of molecular analysis for hemoglobinopathies. It allows for the precise identification of the genetic mutations underlying abnormal hemoglobin variants. researchgate.netnih.gov For a rare variant like this compound, which is characterized by a specific amino acid substitution (α2Gγ2(65)(E9)Lys→Asn), DNA sequencing of the gamma-globin genes (HBG1 and HBG2) would be the definitive method to confirm the causative mutation at the nucleotide level. nih.gov

In addition to identifying the primary mutation, sequencing and genotyping techniques, such as Single Nucleotide Polymorphism (SNP) analysis, are used to investigate genetic modifiers that can influence the clinical presentation of hemoglobin disorders. researchgate.net These analyses can help to explain the variability in disease severity among individuals with the same primary mutation.

Genome-Wide Association Studies (GWAS)

Genome-Wide Association Studies (GWAS) have been instrumental in identifying genetic loci associated with fetal hemoglobin levels in adults. mdpi.comashpublications.orgnih.govresearchgate.net These studies scan the entire genome for common genetic variations (SNPs) that occur more frequently in individuals with higher or lower levels of HbF.

Several key loci have been identified through GWAS that are consistently associated with HbF levels across different populations. These include regions on chromosome 2 (containing the BCL11A gene), chromosome 6 (the HBS1L-MYB intergenic region), and the β-globin gene cluster on chromosome 11. mdpi.comnih.gov While no specific GWAS has been published for this compound, this methodology would be a powerful tool to identify any genetic modifiers that might influence its expression or clinical effects in individuals who carry this variant.

Below is an interactive table summarizing key loci identified in GWAS for fetal hemoglobin levels:

Locus ChromosomeKey Genes/RegionsAssociation with HbF
2p16.1BCL11AA major regulator of the switch from fetal to adult hemoglobin. Variants are strongly associated with HbF levels.
6q23.3HBS1L-MYB intergenic regionVariants in this region are consistently linked to variations in HbF levels.
11p15.4β-globin gene clusterContains the gamma-globin genes themselves, and variants in this region can lead to hereditary persistence of fetal hemoglobin (HPFH).

Linkage Studies and Quantitative Trait Loci Mapping

Before the advent of GWAS, linkage studies in families were a primary method for identifying genetic regions associated with specific traits. In the context of fetal hemoglobin, linkage analysis has been used to map quantitative trait loci (QTLs) that influence HbF levels. nih.govnih.govashpublications.org

QTL mapping involves identifying chromosomal regions that are inherited along with a particular quantitative trait, in this case, the level of fetal hemoglobin. This approach has successfully identified loci on chromosomes 6q and 8q that are linked to HbF levels. nih.govashpublications.org These studies provide a framework for understanding the genetic architecture of HbF regulation and can guide the search for specific causative genes within these loci.

In Vitro and In Vivo Model Systems for HbF Research

To complement genetic studies, researchers utilize various model systems to investigate the functional consequences of genetic variations and to test potential therapeutic strategies for increasing fetal hemoglobin levels.

Erythroid Cell Culture Systems (e.g., K562 cells, HUDEP-2 cells)

Erythroid cell culture systems are invaluable tools for studying hemoglobin production in a controlled laboratory setting. nih.govbohrium.commdpi.com These systems use hematopoietic progenitor cells that can be differentiated into red blood cells in vitro. nih.gov

Commonly used cell lines include K562 cells, which are a human erythroleukemia cell line that can be induced to produce embryonic and fetal hemoglobins, and more recently developed models like HUDEP-2 cells (Human Umbilical Cord Blood-Derived Erythroid Progenitor-2), which more closely mimic normal human erythropoiesis and the fetal-to-adult hemoglobin switch. These cell culture systems provide a platform to study the effects of specific genetic mutations on hemoglobin production and to screen for drugs that can induce fetal hemoglobin. mdpi.com

Emerging Research Frontiers and Future Directions in Fetal Hemoglobin Studies

Gene Editing Technologies for Gamma-Globin Modulation

Gene editing offers the potential for a one-time curative treatment by directly modifying the genetic sequences that regulate gamma-globin gene expression. These approaches aim to reactivate the production of fetal hemoglobin, which is naturally silenced after birth.

CRISPR-Cas9 Based Approaches

CRISPR-Cas9 is a prominent tool being explored for its ability to precisely target and modify DNA sequences involved in gamma-globin regulation. Strategies include disrupting genes that repress gamma-globin expression or editing regulatory regions within the gamma-globin gene promoters.

One major target is the BCL11A gene, a key transcriptional repressor of gamma-globin expression. CRISPR-Cas9 can be used to disrupt BCL11A itself or, more specifically, its erythroid-specific enhancer region. frontiersin.orgmjhid.orghopkinsmedicine.orgchildrenshospital.orgnih.govresearcher.lifebu.edu Editing the BCL11A erythroid-specific enhancer is considered a safer approach as it aims to reduce BCL11A expression only in red blood cells, thus avoiding potential off-target effects in other cell types where BCL11A is crucial, such as hematopoietic stem cells and B cells. childrenshospital.orgnih.gov Studies have shown that CRISPR-Cas9 disruption of the BCL11A enhancer leads to robust induction of gamma-globin expression in erythroid cells. frontiersin.orgchildrenshospital.org

Another strategy involves targeting the HBG (gamma-globin) promoter regions. Naturally occurring mutations in these promoters can lead to hereditary persistence of fetal hemoglobin (HPFH) by disrupting binding sites for repressors like BCL11A and LRF (ZBTB7A) or creating new binding sites for transcriptional activators. frontiersin.orgnih.govashpublications.orgresearchgate.netnih.gov CRISPR-Cas9 can be used to mimic these HPFH-like mutations by introducing insertions or deletions (INDELs) in the repressor binding sites within the HBG promoters, thereby increasing gamma-globin expression. frontiersin.orgnih.govresearchgate.netnih.gov Multiplex CRISPR-Cas9 protocols targeting both the BCL11A erythroid-specific enhancer and the HBG promoter have also been explored to potentially achieve higher levels of gamma-globin expression. frontiersin.orgresearchgate.net

Beyond targeting repressors, CRISPR-Cas9 can also be used to introduce sequences that create de novo activator binding sites in the HBG promoters, similar to some HPFH mutations that create binding sites for factors like GATA1 or KLF1. nih.govfrontiersin.orgescholarship.orgnih.gov

Base Editing for Novel HPFH-like Mutations

Base editing is a newer gene editing technology that allows for precise single-nucleotide conversions without creating double-strand breaks in the DNA, which can reduce the risk of unwanted insertions or deletions. ashpublications.orgfrontiersin.orgfrontiersin.org This makes base editing particularly suitable for directly correcting point mutations or introducing specific HPFH-like point mutations in the HBG promoters. ashpublications.orgfrontiersin.orgescholarship.orgnih.govresearchgate.net

Studies have utilized adenine (B156593) and cytosine base editors to tile across the HBG proximal promoters and identify novel single-nucleotide changes that can elevate fetal hemoglobin expression. escholarship.orgnih.govresearchgate.net For instance, base editing at specific positions in the HBG promoter has been shown to induce higher levels of HbF than disrupting the BCL11A binding site and can create de novo binding sites for transcriptional activators like KLF1. escholarship.orgnih.gov Base editing strategies have also been developed to downregulate BCL11A by disrupting its erythroid-specific enhancer. frontiersin.org

Viral Gene Addition Strategies

While gene editing focuses on modifying endogenous genes, viral gene addition involves introducing functional copies of globin genes into hematopoietic stem cells using viral vectors, typically lentiviruses. mjhid.orgnih.govashpublications.orgresearchgate.net This approach can involve adding a functional copy of the beta-globin gene or a modified version that has anti-sickling properties or adding a gamma-globin gene to increase HbF production. mjhid.orgashpublications.orgresearchgate.netnih.gov Lentiviral vectors have shown efficacy in delivering these genes and achieving sustained production of therapeutic hemoglobin, and this approach has advanced into clinical trials. mjhid.orgashpublications.orgresearchgate.net Novel lentiviral vector-based strategies are also being developed to reactivate endogenous fetal hemoglobin. ashpublications.org

Identification and Development of Novel HbF Inducers

Parallel to gene editing, research continues to identify and develop pharmacological agents that can induce HbF expression. These small molecules offer a potentially less invasive therapeutic option compared to gene therapy.

Understanding Mechanisms of Action of Pharmacological Agents

Understanding how different compounds induce HbF is crucial for developing more effective and targeted therapies. Pharmacological inducers exhibit diverse mechanisms of action. frontiersin.orgashpublications.orgnih.gov

Some inducers work by inhibiting histone deacetylases (HDACs), enzymes involved in chromatin remodeling that can repress gene expression. ashpublications.orgnih.govnih.gov Others function through DNA hypomethylation. nih.gov Immunomodulatory drugs have also shown HbF induction activity, although their exact mechanisms can be complex and may involve the suppression of inflammatory pathways. nih.gov

Studies are focused on elucidating the specific molecular and biochemical targets of potential HbF inducers. frontiersin.orgashpublications.orgnih.gov This includes investigating how these agents affect the expression and activity of transcriptional repressors and activators involved in gamma-globin regulation. frontiersin.orgashpublications.orgashpublications.orgnih.govnih.gov

Targeting Specific Regulatory Pathways

Research is increasingly focused on identifying and targeting specific molecular pathways involved in the developmental silencing of gamma-globin. Inhibiting key repressors or activating pathways that promote gamma-globin expression are promising strategies.

Targeting BCL11A and KLF1, major transcriptional regulators of gamma-globin, remains a central focus. frontiersin.orgashpublications.orgnih.govnih.gov Pharmacological agents that can repress BCL11A expression or activity are being investigated. researcher.lifeashpublications.org Similarly, compounds that can modulate KLF1 activity or promote the creation of KLF1 binding sites are of interest. escholarship.orgnih.govnih.govnih.gov

Other regulatory pathways being explored include those involving PDE9 inhibition and LSD1 (lysine-specific demethylase 1). bu.eduashpublications.orgnih.govnih.govhaematologica.orgnih.gov LSD1 is part of a corepressor complex that includes BCL11A and plays a role in gamma-globin silencing. nih.govhaematologica.org Inhibitors of LSD1, such as RN-1, have shown promise in inducing HbF synthesis in preclinical models by interfering with this repressive complex. bu.edunih.govhaematologica.org PDE9 inhibitors are also being investigated for their potential to increase HbF, suggesting a role for cyclic nucleotide signaling in gamma-globin regulation. ashpublications.orgnih.gov Additionally, modulating redox-related transcriptional factors like Nrf2 or FOXO3 is being explored as a strategy for HbF induction. nih.govresearchgate.net For instance, metformin, a drug known to activate FOXO3, has been shown to increase HbF production in vitro. researchgate.net Other targets include HRI (heme-regulated inhibitor), which is involved in gamma-globin repression by promoting BCL11A transcription. mdpi.com Inhibiting HRI has been shown to increase gamma-globin expression. mdpi.com

This research aims to identify small molecules that can effectively reactivate HbF with high specificity and minimal off-target effects, providing new therapeutic options for patients with hemoglobinopathies.

Integration of Multi-Omics Data for Comprehensive HbF Regulatory Networks

Understanding the intricate regulatory networks governing the fetal-to-adult hemoglobin switch requires a holistic approach that moves beyond examining single molecular layers. The integration of multi-omics data, encompassing genomics, transcriptomics, epigenomics, proteomics, and metabolomics, is emerging as a powerful strategy to unravel the complexities of HbF regulation nih.govdntb.gov.uagenexplain.comfestivalofgenomics.comnanostring.comnih.govmedrxiv.orgnih.gov.

By combining data from different omics levels, researchers can gain insights into how variations at the DNA level (genomics) or epigenetic modifications (epigenomics) influence gene expression (transcriptomics), protein production (proteomics), and ultimately, cellular function and the persistence of HbF expression genexplain.comnih.gov. This integrated view allows for the identification of key regulatory elements, transcription factors, and signaling pathways that cooperatively control γ-globin gene expression, the primary determinant of HbF levels htct.com.brnih.govscielo.br.

Computational approaches and algorithms are being developed to effectively integrate these diverse datasets and infer comprehensive gene regulatory networks festivalofgenomics.comnih.govmedrxiv.orgnih.gov. This can help to move beyond simple correlations and identify causal relationships within the regulatory landscape of HbF synthesis genexplain.com. While multi-omics integration has been applied in various biological contexts, its comprehensive application specifically to dissecting HbF regulatory networks is a key area of future research. This approach holds the promise of uncovering novel therapeutic targets for reactivating HbF production in adults.

Standardization of HbF Measurement and Reference Systems

Accurate and consistent measurement of HbF is crucial for both clinical diagnostics and research studies, particularly in the context of hemoglobinopathies and monitoring treatment efficacy. However, achieving standardization across different laboratories and methodologies remains a significant challenge nih.gov.

Efforts are underway by organizations like the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) to establish reference systems for HbF measurement nih.govifcc.orgifcc.org. This involves the development of reference measurement procedures (RMPs), such as those utilizing isotopic dilution mass spectrometry (LC-MS/MS), which provide a high level of accuracy and traceability to SI units nih.govifcc.orgifcc.orgresearchgate.net.

Development of Certified Reference Materials and Measurement Procedures

A critical component of standardization is the availability of certified reference materials (CRMs) for HbF nih.govifcc.orgifcc.org. CRMs are materials with certified property values, used to validate measurement procedures and ensure comparability of results across different laboratories and methods. While CRMs for other hemoglobin variants like HbA1c exist reccs.or.jpsigmaaldrich.comsigmaaldrich.comeuropa.eu, the development and widespread availability of certified reference materials specifically for HbF are ongoing efforts ifcc.orgifcc.org.

The development of robust and standardized measurement procedures, coupled with the availability of CRMs, will improve the accuracy and reliability of HbF quantification, facilitating better diagnosis, patient management, and research reproducibility nih.gov.

Further Elucidation of Elusive Transcriptional Interactions

Despite significant progress, the precise molecular mechanisms governing the fetal-to-adult hemoglobin switch and the maintenance of low HbF levels in adulthood are not fully understood htct.com.brnih.govscielo.brnih.govcapes.gov.br. The transcriptional regulation of γ-globin genes involves a complex interplay of cis-acting elements within the β-globin locus and trans-acting transcription factors htct.com.brnih.govnih.gov.

While key transcriptional repressors like BCL11A and LRF, and activators like GATA1 and NF-Y, have been identified, the intricate details of their interactions, the role of chromatin structure, and the influence of other less-characterized factors remain elusive htct.com.brnih.govscielo.brnih.gov. Stress erythropoiesis, for instance, has been shown to induce HbF synthesis, but the underlying molecular interactions, such as those involving ATF4, are still not completely understood htct.com.brscielo.br.

Further research is needed to fully elucidate these elusive transcriptional interactions. This includes investigating the dynamics of chromosomal looping between the locus control region (LCR) and the globin genes, identifying novel transcription factors and co-regulators, and understanding how signaling pathways modulate the activity of these regulatory proteins htct.com.brnih.govnih.gov. Advanced techniques, including high-throughput screening and targeted gene editing approaches, are being employed to dissect these complex regulatory networks and identify new targets for therapeutic intervention nih.govfrontiersin.org.

Advanced Bioanalytical Techniques for HbF Research

The accurate identification and quantification of HbF and its variants are essential for both clinical and forensic applications. Advanced bioanalytical techniques play a crucial role in this regard. Techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and flow cytometry offer improved sensitivity, specificity, and throughput compared to traditional methods like the Kleihauer-Betke test nih.goviacld.comacs.orgnih.govthermofisher.comresearchgate.netresearchgate.net.

HPLC is widely used for separating and quantifying different hemoglobin fractions, including HbF nih.goviacld.comnih.govresearchgate.net. Mass spectrometry provides detailed structural information and can be used to identify and quantify specific globin chains and post-translational modifications, such as glycation and acetylation of HbF acs.orgresearchgate.net. Flow cytometry allows for the quantification of F-cells (red blood cells containing HbF) and can be particularly useful in detecting minor populations of fetal cells iacld.comnih.govthermofisher.com.

These advanced techniques are continuously being refined to improve their performance, reduce sample requirements, and enable high-throughput analysis. The application of these methods is critical for both basic research into HbF regulation and for practical applications.

Forensic Applications (e.g., differentiation of fetal/adult bloodstains)

One significant application of advanced bioanalytical techniques in HbF research is in forensic science, specifically for the differentiation of fetal and adult bloodstains nih.govnih.govasme.orglegaldesire.comnih.govacs.org. The presence of HbF, which is the predominant hemoglobin in fetal blood and significantly decreases after birth, serves as a key marker for identifying blood originating from a fetus or newborn nih.govlegaldesire.comacs.orgstjude.org.

Techniques like pyrolysis-gas-liquid chromatography, HPLC, and Raman spectroscopy have been explored for their ability to distinguish fetal from adult bloodstains based on differences in hemoglobin composition nih.govasme.orgnih.govacs.org. HPLC methods, for instance, can identify the presence of gamma-globin chains characteristic of HbF in bloodstains nih.gov. These methods are valuable tools in forensic investigations to determine the age of the blood source, which can provide crucial information.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting hemoglobin F-Clarke in clinical samples, and how do they differ in sensitivity and specificity?

  • Answer : this compound is typically identified using capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC). CE offers high resolution for distinguishing hemoglobin variants based on migration patterns, while HPLC quantifies hemoglobin fractions via retention times . Sensitivity and specificity depend on protocol standardization:

  • Electrophoresis: Requires pH-controlled buffers (e.g., alkaline pH 8.6) and calibration with known controls to minimize false positives .
  • HPLC: Utilizes cation-exchange columns with gradient elution; interference from other fetal hemoglobin variants (e.g., Hb Bart’s) must be ruled out via confirmatory tests like DNA sequencing .
  • Validation : Cross-validate results with mass spectrometry or genetic assays to resolve ambiguous cases .

Q. How do researchers ensure the accuracy of this compound measurements in heterogenous blood samples (e.g., sickle cell anemia patients)?

  • Answer : Key steps include:

  • Sample Preparation: Pre-analytical steps like centrifugation to isolate erythrocytes and avoid hemolysis .
  • Controls: Use internal controls (e.g., HbA2/F mixtures) and external proficiency testing materials .
  • Data Normalization: Adjust for hematocrit variability and coexisting hemoglobinopathies using regression models .

Advanced Research Questions

Q. What strategies resolve contradictory findings in this compound prevalence studies across diverse populations?

  • Answer : Contradictions often arise from methodological variability or population-specific genetic modifiers. Mitigation approaches:

  • Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines, stratifying by variables like ethnicity, age, and diagnostic criteria .
  • Scoping Reviews: Map gaps in existing literature (e.g., underrepresentation of pediatric cohorts) to refine hypotheses .
  • Genetic Confounders: Screen for co-inherited α-thalassemia or γ-globin gene mutations that alter HbF expression .

Q. How can researchers optimize experimental designs to investigate the functional impact of this compound in ameliorating β-hemoglobinopathies?

  • Answer : Use the PICO framework to structure studies:

  • Population: β-thalassemia major patients with/without Hb F-Clarke.
  • Intervention: Compare hematologic parameters (e.g., transfusion frequency) between cohorts.
  • Comparison: Healthy controls or patients with other HbF variants.
  • Outcome: Hemoglobin stability measured via oxygen dissociation assays .
  • Ethical Considerations : Ensure informed consent for genetic testing and address privacy concerns under HIPAA .

Q. What are the challenges in correlating Hb F-Clarke levels with clinical outcomes in longitudinal studies, and how can they be addressed?

  • Answer : Challenges include:

  • Temporal Variability: HbF levels fluctuate due to erythropoietic stress. Use repeated measures ANOVA to account for intra-subject variation .
  • Confounding Factors: Document comorbidities (e.g., malaria exposure) and medications (e.g., hydroxyurea) influencing HbF expression .
  • Data Harmonization: Adopt standardized case report forms (CRFs) with controlled terminologies (e.g., SNOMED CT) .

Methodological Considerations Table

Parameter Electrophoresis HPLC Mass Spectrometry
Sensitivity95–98% (varies with buffer pH)90–95% (column degradation risks)>99% (gold standard)
SpecificityModerate (HbF variants overlap)High (retention time-specific)High (exact mass detection)
Cost per Sample1515–253030–50100100–200
Turnaround Time1–2 hours3–4 hours24–48 hours
Best Use CaseHigh-throughput screeningQuantitative analysisConfirmatory testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.